1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide, also known as a sulfonamide compound, is characterized by the presence of a sulfonamide functional group attached to an ethane backbone, with a trifluoromethyl group on the phenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized through various chemical reactions involving sulfonyl chlorides and amines. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for further research in drug development.
1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide belongs to the class of sulfonamides, which are known for their antibacterial properties and are widely used in medicinal chemistry. Its structure includes a sulfonamide group (-SO2NH2) and a trifluoromethyl-substituted phenyl ring, positioning it within the broader category of fluorinated organic compounds.
The synthesis of 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide typically involves the reaction of a corresponding amine with a sulfonyl chloride. A common approach is:
The molecular structure of 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide can be depicted as follows:
This notation provides a way to represent the molecular structure using short ASCII strings.
1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing trifluoromethyl group, which stabilizes negative charges during reactions and enhances its electrophilic character.
The mechanism of action for compounds like 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide often involves inhibition of bacterial enzyme systems. Sulfonamides typically mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis:
Studies indicate that modifications in the structure, such as the addition of fluorinated groups, can enhance potency against specific bacterial strains.
Relevant analyses include spectral data (NMR, IR), which confirm structural integrity and purity.
1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide has potential applications in:
Research continues into optimizing its structure for enhanced activity and reduced side effects, making it a valuable candidate in ongoing pharmaceutical studies.
Introduction to the Compound1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide (CAS: 1250069-96-5) is a specialized sulfonamide derivative characterized by the presence of a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring and a sulfonamide (-SO₂NH₂) functionality attached to a chiral ethane backbone. Its molecular formula is C₉H₁₀F₃NO₂S (MW: 253.24 g/mol). The compound exhibits structural features commonly associated with bioactive molecules, including hydrogen-bonding capability via the sulfonamide group and enhanced lipophilicity and metabolic stability imparted by the -CF₃ group. These attributes make it a valuable scaffold in medicinal chemistry, particularly for targeting enzymes with hydrophobic binding pockets [7].
Table 1: Key Identifiers of 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-(Trifluoromethyl)phenyl]ethane-1-sulfonamide |
| CAS Number | 1250069-96-5 |
| Molecular Formula | C₉H₁₀F₃NO₂S |
| Molecular Weight | 253.24 g/mol |
| SMILES | CC(C₁=CC=CC=C₁C(F)(F)F)S(=O)(=O)N |
| Key Structural Features | Ortho-trifluoromethyl phenyl, chiral center at C1, primary sulfonamide |
Fragment-based drug design (FBDD) leverages small, low-molecular-weight fragments (<300 Da) as starting points for developing high-affinity inhibitors. This approach is particularly effective for sulfonamide derivatives due to their inherent ability to form hydrogen bonds and occupy enzymatic binding pockets efficiently. The screening of fragment libraries against tuberculosis targets like EthR and InhA has identified sulfonamide-containing fragments as promising hits. For example, a thermal-shift screen identified fragment 1 (ΔTm = 3°C at 100 μM), which was optimized via fragment merging and linking strategies to yield compounds with enhanced binding affinity (e.g., EC₅₀ = 0.4 μM for ETH boosters) [1].
A case study targeting Mycobacterium tuberculosis enoyl-ACP reductase (InhA) utilized a three-stage biophysical cascade:
Fragment optimization employed structure-guided growing, where initial hits like fragment 1 (IC₅₀ > 2 mM) were modified by replacing carboxylic acid with sulfonamide linkers, improving inhibition to 54% at 100 μM. This underscores the role of sulfonamides in enhancing target engagement through hydrogen bonding with residues like Tyr158 [3].
Table 2: FBDD Screening and Optimization Outcomes for Sulfonamide Fragments
| Fragment Property | Initial Hit (Fragment 1) | Optimized Compound |
|---|---|---|
| Molecular Weight | <250 Da | ~350 Da |
| Binding (ΔTm/IC₅₀) | ΔTm = 3°C (100 μM) | IC₅₀ = 250 nM |
| Key Interactions | H-bond with NAD⁺ ribose | H-bond with Tyr158, π-stacking with Phe149 |
| Optimization Strategy | Fragment growing | Sulfonamide linker introduction |
| Whole-Cell Activity | Limited penetration | Improved membrane permeability |
The synthesis of complex sulfonamides like 1-(2-(trifluoromethyl)phenyl)ethane-1-sulfonamide often employs Aza-Michael addition followed by intramolecular nucleophilic aromatic substitution (SNAr). This one-pot sequence constructs the dihydroquinoline core, which can be derivatized to install sulfonamide groups. Key steps include:
For trifluoromethyl-substituted substrates, electron-withdrawing groups like -NO₂ or -CF₃ activate the ring for SNAr. However, -CF₃’s moderate activation strength necessitates optimized conditions (DMF, 23°C, 2 hours) to achieve yields >80%. Notably, acrylonitrile-derived substrates fail in SNAr due to insufficient ring activation, highlighting the need for strong electron-withdrawing substituents [4] [7].
Optimization Strategies:
Table 3: Optimization of SNAr Cyclization for CF₃-Activated Substrates
| Electron-Withdrawing Group | Yield of Cyclized Product | Reaction Conditions |
|---|---|---|
| -NO₂ (e.g., 13) | >95% | K₂CO₃, DMF, 23°C, 2 h |
| -CF₃ (e.g., Target Compound) | 80–85% | K₂CO₃, DMF, 23°C, 2 h |
| -CN | <5% | K₂CO₃, DMF, 23°C, 2 h |
| -Cl | Decomposition | K₂CO₃, DMF, 23°C, 2 h |
The ortho-trifluoromethyl group in the target compound profoundly influences its physicochemical and biological properties. Key effects include:
Synthetic Routes:
Challenges:Steric hindrance from the ortho-CF₃ group can impede electrophilic attacks, necessitating careful catalyst selection (e.g., Pd/Cu systems) [4].
Sulfonamide nitrogen often requires protection during multi-step syntheses to prevent unwanted side reactions. Common strategies include:
Deprotection Methodologies:
Optimized Strategy for Target Compound:The silica gel/ammonium phosphate method achieves >85% deprotection yield without racemization at the chiral center, making it ideal for 1-(2-(trifluoromethyl)phenyl)ethane-1-sulfonamide functionalization [8].
Table 4: Protecting Group Strategies for Sulfonamide Nitrogen
| Protecting Group | Deprotection Conditions | Functional Group Tolerance | Yield |
|---|---|---|---|
| Tosyl (Ts) | Mg/MeOH, reflux, 12 h | Low (esters hydrolyzed) | 60–70% |
| Mesyl (Ms) | Na/anthracene, THF, −78°C | Moderate (no ketones) | 75% |
| Trityl (Tr) | 10% AcOH, 25°C, 2 h | High | >90% |
| Silica Gel/(NH₄)₂HPO₄ | Solid phase, 90°C, 3–5 h | Excellent (preserves chirality) | >85% |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0